molecular formula C18H23N5O B2484373 (1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034318-59-5

(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2484373
CAS No.: 2034318-59-5
M. Wt: 325.416
InChI Key: WHJJKKHJJQIQCB-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: is a complex organic compound featuring a pyrrole ring, a tetrahydrocinnoline moiety, and a piperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole and tetrahydrocinnoline building blocks These building blocks are then coupled using appropriate reagents and reaction conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: : The tetrahydrocinnoline moiety can be reduced to form tetrahydrocinnoline derivatives.

  • Substitution: : The piperazine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Tetrahydrocinnoline derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: : It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors.

  • Organic Synthesis: : It can be used as a reagent or catalyst in organic synthesis, facilitating the formation of complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its combination of pyrrole, tetrahydrocinnoline, and piperazine moieties. Similar compounds might include other heterocyclic compounds with similar functional groups, such as:

  • Indole derivatives: : These compounds also feature a pyrrole-like structure and are known for their biological activity.

  • Piperazine derivatives: : These compounds are used in various pharmaceuticals and have diverse biological activities.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-21-8-4-7-16(21)18(24)23-11-9-22(10-12-23)17-13-14-5-2-3-6-15(14)19-20-17/h4,7-8,13H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJJKKHJJQIQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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